molecular formula C12H11ClN2OS B1487077 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 2097967-39-8

6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B1487077
M. Wt: 266.75 g/mol
InChI Key: JWFQVAXGTLIUHZ-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a synthetic organic compound that is commonly used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a yellowish-white crystalline solid that is soluble in water and has a melting point of 229-231°C. This compound has a wide range of applications in the pharmaceutical and chemical industries, and its synthesis method and mechanism of action have been studied extensively.

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Novel functionalized derivatives of pyrimidine have been synthesized through cyclocondensation, with substitutions leading to diverse compounds potentially useful in further chemical transformations and studies (Sukach et al., 2007).
  • Pyridothienopyrimidines and pyridothienotriazines exhibit antimicrobial activities, highlighting the chemical versatility and biological relevance of pyrimidine derivatives (Abdel-rahman et al., 2002).
  • A study on thiopyrimidine derivatives provides insights into their electronic, linear, and nonlinear optical properties, indicating their potential in medicine and NLO fields (Hussain et al., 2020).

Antimicrobial and Antitumor Activities

  • Pyrimido-pyrimidinedithiones, analogues with chemotherapeutic potential, have been synthesized, showing the biological interest and therapeutic promise of pyrimidine derivatives (Snieckus & Guimarães, 2014).
  • Novel pyrido[4,3‐d]pyrimidin-4(3H)‐ones were synthesized, displaying moderate antifungal activity, suggesting their utility in developing new antifungal agents (Ren et al., 2014).
  • Pyrimido[4,5‐b]quinolin-4‐ones with potential antitumor activity were obtained, with some compounds showing remarkable activity against cancer cell lines (Insuasty et al., 2013).

Corrosion Inhibition and Surface Coating

  • Pyrimidine derivatives synthesized as corrosion inhibitors for mild steel in acidic solutions indicate their utility in industrial applications, particularly in corrosion protection (Hou et al., 2019).
  • Antimicrobial additives based on pyrimidine derivatives were developed for surface coatings and printing inks, demonstrating the compounds' effectiveness in biocidal applications (El‐Wahab et al., 2015).

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-17-12-14-9(7-11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFQVAXGTLIUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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